(R)-6-Chloro-4-(cyclopropylethynyl)-4-(trifluromethyl)-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
®-6-Chloro-4-(cyclopropylethynyl)-4-(trifluromethyl)-3,4-dihydroquinolin-2(1H)-one is a complex organic compound featuring a quinoline core structure. The presence of a trifluoromethyl group, a cyclopropylethynyl group, and a chlorine atom makes this compound particularly interesting for various scientific applications, especially in the fields of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Chloro-4-(cyclopropylethynyl)-4-(trifluromethyl)-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener, more sustainable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
®-6-Chloro-4-(cyclopropylethynyl)-4-(trifluromethyl)-3,4-dihydroquinolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, ®-6-Chloro-4-(cyclopropylethynyl)-4-(trifluromethyl)-3,4-dihydroquinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and cyclopropylethynyl groups on biological activity. It may serve as a lead compound for the development of new pharmaceuticals .
Medicine
In medicinal chemistry, ®-6-Chloro-4-(cyclopropylethynyl)-4-(trifluromethyl)-3,4-dihydroquinolin-2(1H)-one is investigated for its potential therapeutic properties. The presence of the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of ®-6-Chloro-4-(cyclopropylethynyl)-4-(trifluromethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The cyclopropylethynyl group can introduce strain into the molecule, potentially increasing its reactivity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are known for their stability and unique reactivity.
Cyclopropyl-containing compounds: These compounds feature the cyclopropyl group, which can introduce strain and increase reactivity.
Chloroquinolines: These compounds have a chloro substituent on the quinoline core and are widely studied for their medicinal properties.
Uniqueness
®-6-Chloro-4-(cyclopropylethynyl)-4-(trifluromethyl)-3,4-dihydroquinolin-2(1H)-one is unique due to the combination of its substituents. The presence of the trifluoromethyl, cyclopropylethynyl, and chloro groups in a single molecule provides a unique set of properties that can be exploited for various scientific and industrial applications .
Properties
Molecular Formula |
C15H11ClF3NO |
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Molecular Weight |
313.70 g/mol |
IUPAC Name |
(4R)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one |
InChI |
InChI=1S/C15H11ClF3NO/c16-10-3-4-12-11(7-10)14(15(17,18)19,8-13(21)20-12)6-5-9-1-2-9/h3-4,7,9H,1-2,8H2,(H,20,21)/t14-/m0/s1 |
InChI Key |
VZMTWEKKZZHRRG-AWEZNQCLSA-N |
Isomeric SMILES |
C1CC1C#C[C@@]2(CC(=O)NC3=C2C=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES |
C1CC1C#CC2(CC(=O)NC3=C2C=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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